Imazalil

説明

This compound is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide.

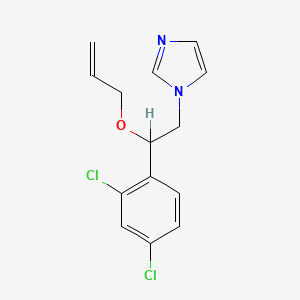

1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a member of the class of imidazoles in which the hydrogen at position 1 is replaced by a 2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl group. It is a member of imidazoles, an ether and a dichlorobenzene.

Enilconazole has been reported in Ganoderma lucidum with data available.

Enilconazole (synonyms this compound, chloramizole) is a fungicide widely used in agriculture, particularly in the growing of citrus fruits. Trade names include Freshgard, Fungaflor, and Nuzone.

RN given refers to parent cpd

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBPKYOVPCNPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | enilconazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Enilconazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate) | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024151 | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL). | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated) | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

192 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil | |

CAS No. |

35554-44-0 | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35554-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enilconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENILCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K0NOF3XQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52.7 °C, 50 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Imazalil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil, also known as enilconazole, is a systemic fungicide belonging to the imidazole class of chemicals. It is widely utilized in agriculture for the post-harvest treatment of fruits and vegetables, particularly citrus, to control a broad spectrum of fungal pathogens that cause storage decay. Its efficacy extends to strains of fungi that have developed resistance to other fungicides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, fungicidal mechanism of action, metabolism, and toxicology of this compound.

Chemical Structure and Identification

This compound possesses a chiral center, and it is typically used as a racemic mixture.

Systematic (IUPAC) Name: rac-1-[(2R)-2-(2,4-dichlorophenyl)-2-(prop-2-en-1-yloxy)ethyl]-1H-imidazole

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 35554-44-0 | |

| Chemical Formula | C₁₄H₁₄Cl₂N₂O | |

| Molecular Weight | 297.18 g/mol | |

| Synonyms | Enilconazole, Chloramizole, Deccozil, Fungaflor |

Physicochemical Properties

This compound is a slightly yellow to brown solidified oil at room temperature. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 50 - 52.7 °C | |

| Boiling Point | >340 °C | |

| Water Solubility | 140 - 180 mg/L at 20 °C | |

| pKa | 6.53 (weak base) | |

| Vapor Pressure | 1.185 x 10⁻⁶ mmHg at 20 °C | |

| LogP (Octanol-Water Partition Coefficient) | 3.82 |

Fungicidal Properties and Mechanism of Action

This compound is a systemic fungicide with both protective and curative action. Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death.

Caption: Mechanism of action of this compound.

Metabolism

Mammalian Metabolism

In mammals, this compound is rapidly and almost completely absorbed after oral administration. It is extensively metabolized, primarily in the liver, and the metabolites are excreted in the urine and feces. There is no evidence of significant accumulation in tissues. The main metabolic pathways include:

-

Oxidative O-dealkylation: Cleavage of the ether bond.

-

Epoxidation and subsequent hydration: Occurring on the allyl group.

-

Imidazole oxidation and scission.

-

Oxidative N-dealkylation.

The major metabolites identified in rats are α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid.

Plant Metabolism

In plants, such as citrus fruits, this compound is also metabolized. The primary metabolite found in plants is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, the same as one of the major metabolites in mammals.

Toxicological Profile

Table 3: Acute Toxicity of this compound

| Species | Route | LD₅₀ | Reference(s) |

| Rat (male) | Oral | 343 - 376 mg/kg | |

| Rat (female) | Oral | 227 - 309 mg/kg | |

| Rat (male) | Dermal | 4200 mg/kg | |

| Rat (female) | Dermal | 4880 mg/kg | |

| Dog | Oral | >640 mg/kg |

Chronic Toxicity and Carcinogenicity: Long-term exposure to this compound has been shown to primarily affect the liver in animal studies. The United States Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans" based on evidence of liver and thyroid tumors in rats.

Endocrine Disruption: this compound is also considered an endocrine disruptor, with studies suggesting it can interfere with hormone systems.

Experimental Protocols

Residue Analysis in Citrus Fruits by Gas Chromatography (GC)

This protocol provides a general outline for the determination of this compound residues in citrus fruits.

1. Sample Preparation:

-

Homogenize a representative sample of the whole fruit.

-

Extract a known weight of the homogenate with an organic solvent such as ethyl acetate under basic conditions.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent like dichloromethane.

2. Clean-up:

-

Utilize solid-phase extraction (SPE) with a diol-bonded silica or an ion-exchange cartridge to remove interfering substances.

-

Elute this compound from the cartridge with a solvent such as methanol.

3. GC Analysis:

-

Analyze the eluate using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass selective detector (MSD).

-

Use a suitable capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase.

-

Quantify the this compound concentration by comparing the peak area to that of a known standard.

Caption: Workflow for this compound residue analysis.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using liver microsomes.

1. Incubation Mixture Preparation:

-

Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), a NADPH-generating system (as a source of cofactors), and a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C.

2. Initiation of Reaction:

-

Add this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low) to the pre-warmed incubation mixture to initiate the metabolic reaction.

3. Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a specified period.

-

Terminate the reaction at various time points by adding a quenching solvent, such as cold acetonitrile.

4. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a suitable analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is an effective systemic fungicide with a well-understood mechanism of action involving the inhibition of ergosterol biosynthesis. Its metabolism in both mammals and plants has been characterized, and a range of toxicological data is available. The analytical methods for its detection are well-established. This guide provides core technical information for researchers and professionals working with or studying this important agricultural chemical. Further detailed experimental protocols should be consulted from the cited literature for specific research applications.

A Comprehensive Toxicological Profile of Imazalil and Its Metabolites

An In-depth Technical Guide for Researchers and Scientists

This document provides a detailed toxicological overview of the systemic fungicide imazalil and its principal metabolites. It is intended for researchers, scientists, and professionals in drug development and toxicology. The guide synthesizes data on toxicokinetics, mechanism of action, acute and chronic toxicity, genotoxicity, and reproductive effects, supported by experimental methodologies and visual representations of key pathways and workflows.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is rapidly absorbed, metabolized, and excreted in mammals following oral administration.[1][2]

-

Absorption: Following a single oral dose in rats, this compound is almost completely absorbed from the gastrointestinal tract.[2] Bioavailability is considered high.[3]

-

Distribution: After absorption, radioactivity from labeled this compound is distributed throughout the body, with the highest concentrations found in the liver, lungs, and kidneys.[1][3] There is no evidence of accumulation in fatty tissue or other tissues after multiple doses.[2][3]

-

Metabolism: this compound undergoes extensive biotransformation in the liver, with at least 25 metabolites identified.[3][4] The primary metabolic pathways include epoxidation, epoxide hydration, oxidative O-dealkylation, imidazole oxidation and scission, and oxidative N-dealkylation.[3] The main metabolites identified are α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (also known as R014821 or metabolite 11) and 2,4-dichloromandelic acid.[1][3] In vitro studies with rat liver homogenates identified α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole.[1][3]

-

Excretion: In rats given a single oral dose, approximately 90% of the administered radioactivity is excreted within 96 hours, with similar amounts found in the urine and feces.[1][3] Less than 1% of the administered dose is excreted as unchanged this compound in the feces, and only trace amounts are found in the urine.[3]

Mechanism of Action

The primary fungicidal mode of action for this compound is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[5][6] this compound specifically inhibits the enzyme sterol 14α-demethylase, which is part of the cytochrome P450 system.[5] This inhibition disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[6]

In mammals, this compound-induced liver tumors observed in rodents are attributed to a non-genotoxic mode of action involving the activation of the Constitutive Androstane Receptor (CAR).[3] This activation leads to altered gene expression, increased cell proliferation, the formation of altered hepatic foci, and eventually, liver tumors.[3] This pathway is considered to have low relevance to humans.[3] this compound is also suspected of having endocrine-disrupting properties, potentially linked to disturbed steroidogenesis.[5][7]

Toxicological Data Summary

The following tables summarize the key quantitative data from toxicological studies on this compound and its metabolites.

Table 1: Acute Toxicity of this compound

| Species | Route | Sex | LD50 (mg/kg bw) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Rat | Oral | Male | 343 - 371 | Technical | [4] |

| Rat | Oral | Female | 227 - 309 | Technical | [4] |

| Rat | Dermal | - | 4200 - 4880 | - | [2] |

| Dog | Oral | - | >640 | - |[2] |

Table 2: Repeated-Dose Toxicity and Health-Based Guidance Values for this compound

| Study Duration & Species | NOAEL | Key Effects Observed at LOAEL | Reference |

|---|---|---|---|

| 12-Month Dog Study | 2.4 mg/kg bw/day (50 ppm) | Minor haematological changes, increased blood glucose, increased relative liver weight. | [3] |

| 24-Month Rat Study | 0.4 mg/kg bw/day | No compound-related effects observed. | [2] |

| Health-Based Guidance Values | Value | Basis | Reference |

| Acceptable Daily Intake (ADI) | 0-0.03 mg/kg bw | Based on a 12-month toxicity study in dogs. | [3] |

| Acute Reference Dose (ARfD) | 0.05 mg/kg bw | Based on maternal and fetal toxicity in a developmental study in rabbits. |[3] |

Table 3: Genotoxicity of this compound

| End-point | Test System | Concentration/Dose | Results | Reference |

|---|---|---|---|---|

| Reverse Mutation | S. typhimurium | 5–500 µ g/plate | Negative | [8] |

| In vivo Comet Assay | Swiss mice | 10 mg/kg bw for 28 days | Positive (increased tail moment in liver cells) | [3] |

| Micronucleus Formation | BKW mice | 100 mg/kg bw (oral) | Negative | [3] |

| Dominant Lethal Test | Swiss mice | Up to 160 mg/kg bw (oral) | Negative | [2][3] |

| Chromosomal Aberrations | Human lymphocytes | 0 to 672 µM | Positive (dose-dependent increase) |[9][10] |

Overall assessment: The weight of evidence from various studies indicates that this compound is not considered to be genotoxic in vivo, although some in vitro and in vivo studies have shown potential for DNA damage.[3][11]

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL (mg/kg bw/day) | Key Effects Observed | Reference |

|---|---|---|---|---|

| 3-Generation Reproduction | Rat | >5 mg/kg | Adverse effects on pup survival at weaning at higher doses. | [1] |

| Developmental Toxicity | Mouse | Maternal: 40 | Reduced maternal body-weight gain and food consumption. | [8] |

| Fetal: No NOAEL established | Decreased litter size and number of live pups at all doses (starting at 10 mg/kg bw/day). | [8] |

| Developmental Toxicity | Rabbit | 5 | Maternal and fetal toxicity. |[3] |

Table 5: Toxicity of this compound Metabolites

| Metabolite Code | Description | Acute Oral LD50 (Rat) | Genotoxicity | Reference |

|---|---|---|---|---|

| R061000 (Metabolite 8) | Rat and ruminant metabolite | >2000 mg/kg bw | Negative in bacterial reverse mutation, chromosomal aberration, and mammalian cell gene mutation assays. | [3] |

| R043449 | Ruminant metabolite | >2000 mg/kg bw | Negative in bacterial reverse mutation, chromosomal aberration, and mammalian cell gene mutation assays. | [3] |

| R014821 (Metabolite 11) | Plant and rat metabolite | NOAEL: 125 mg/kg bw | Negative in chromosomal aberration and mammalian cell gene mutation assays. |[3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are examples of protocols for key experiments.

Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Rats

-

Objective: To evaluate the potential hepatotoxicity of this compound and its mixtures.

-

Test System: Young adult female Wistar rats (Crl:WI). Females were chosen based on previous studies showing their sensitivity to this compound-induced liver weight increase.[12]

-

Acclimatization: Animals were acclimatized to laboratory conditions (22°C ± 2°C, 55% ± 15% humidity, 12-hour light/dark cycle) for at least one week.[12]

-

Test Substance and Administration: this compound was suspended in 0.5% aqueous carboxymethyl-cellulose. The suspension was administered daily via oral gavage for 28 consecutive days. The control group received the vehicle only.[12]

-

Dose Levels: A range of dose levels was used, from a reference value up to a dose expected to produce clear effects.[12]

-

Endpoints Evaluated:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples collected at termination.

-

Organ Weights: Liver and other organs weighed at necropsy.

-

Histopathology: Microscopic examination of the liver and other target organs.

-

Transcriptomics: RNA sequencing of liver tissue to analyze gene expression changes.[12]

-

Protocol 2: Analysis of this compound and Metabolite R14821 in Citrus Fruit

-

Objective: To simultaneously determine the concentration of this compound and its major metabolite R14821 in citrus.[13]

-

Sample Preparation: Homogenized fruit samples are extracted.

-

Extraction: Acetic ether has been used as an effective extraction solvent.[14]

-

Cleanup: Solid-Phase Extraction (SPE) is employed for sample cleanup to remove interfering substances. Ion-exchange cartridges (e.g., Bond Elut PRS) followed by C18 cartridges can be used.[13][14]

-

Analytical Method:

-

Quantification: The concentration of this compound and R14821 is determined by comparing the peak areas from the sample chromatogram to those of known concentration standards.

-

Validation: The method is validated for linearity, accuracy (recoveries typically 94-96%), and precision (coefficients of variation typically 3-6%). The limit of detection (LOD) can reach 0.001 µg/g.[13]

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide clear visual summaries of complex processes.

Caption: Simplified metabolic pathway of this compound in rats.

Caption: Non-genotoxic mode of action for rodent liver tumors.

Caption: General workflow for a repeated-dose toxicity study.

References

- 1. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. apps.who.int [apps.who.int]

- 4. fao.org [fao.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]

- 7. Exposure to the pesticides linuron, dimethomorph and this compound alters steroid hormone profiles and gene expression in developing rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [inchem.org]

- 9. Toxicologic evaluation of this compound with particular reference to genotoxic and teratogenic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Transcriptomics analysis of hepatotoxicity induced by the pesticides this compound, thiacloprid and clothianidin alone or in binary mixtures in a 28-day study in female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of this compound and its major metabolite in citrus fruit by solid-phase extraction and capillary gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lawdata.com.tw [lawdata.com.tw]

Acute and chronic toxicity of Imazalil in mammalian models

An In-depth Technical Guide on the Acute and Chronic Toxicity of Imazalil in Mammalian Models

Introduction

This compound is a systemic imidazole fungicide widely utilized in agriculture to control a broad spectrum of fungi on fruits, vegetables, and ornamental plants.[1] It is also employed as a seed dressing and for post-harvest treatment to prevent storage decay.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi.[2] Given its widespread use, a thorough understanding of its toxicological profile in mammalian systems is crucial for risk assessment and ensuring human safety. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in various mammalian models, detailing experimental protocols and mechanisms of action.

Acute Toxicity

This compound is classified as moderately toxic upon acute oral exposure.[1] Clinical signs of acute intoxication in animal models include tremors, ataxia, sedation, salivation, and muscle incoordination.[1][3]

Table 1: Acute Toxicity of this compound in Mammalian Models

| Species | Route of Administration | LD50 Value | Purity | Reference |

| Rat | Oral | 227 - 343 mg/kg bw | 97-99.9% | [1][4] |

| Rat | Oral (20% EC formulation) | 374 - 362 mg/kg bw (M/F) | 20% EC | [3] |

| Rat | Dermal | 4200 - 4880 mg/kg bw | N/A | [1] |

| Rat | Intraperitoneal | 155 - 288 mg/kg bw (F/M) | N/A | [3] |

| Dog | Oral | >640 mg/kg bw | N/A | [1] |

| Rabbit | Dermal | 4200 mg/kg bw | N/A | [5] |

Chronic Toxicity

Long-term exposure to this compound has been shown to primarily affect the liver and nervous system.[1] Studies in various mammalian species have established No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for chronic exposure.

Table 2: Chronic Toxicity of this compound in Mammalian Models

| Species | Duration | Route | NOAEL | LOAEL | Key Observations at LOAEL | Reference |

| Rat | 14 weeks | Dietary | 0.4 mg/kg/day | >0.4 mg/kg/day | Slight liver, body weight, and bilirubin changes at higher doses.[1] | [1] |

| Rat | 24 months | Dietary | 5 mg/kg/day | 20 mg/kg/day | Decreased body weight gain, decreased plasma albumin, liver pathology.[2] | [2] |

| Rat | 28 days | Oral gavage | N/A | N/A | Increased liver weight, hepatocellular hypertrophy.[6][7] | [6][7] |

| Mouse | 15 weeks | Drinking water | N/A | 0.1 mg/kg/day | Ballooning degeneration of hepatocytes, oxidative stress, disordered bile acid metabolism.[8] | [8] |

| Mouse | 3 months | Dietary | 12 mg/kg/day | 46 mg/kg/day | Increased liver weight, centrilobular hepatocyte hypertrophy.[4] | [4] |

| Dog | 2 years | Dietary | 0.5 mg/kg/day | >0.5 mg/kg/day | No compound or dose-related effects observed.[1] | [1] |

| Dog | 12 months | Oral (capsule) | 2.5 mg/kg/day | 20 mg/kg/day | Clinical signs, decreased body weight gain, changes in serum chemistry.[2][4] | [2][4] |

| Rabbit | 21 days | Dermal | 40 mg/kg/day | 160 mg/kg/day | Reduced creatinine, specific gravity, and urobilinogen in urine (males).[2] | [2] |

Reproductive and Developmental Toxicity

This compound has been investigated for its potential effects on reproduction and development. In a two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity was 20 mg/kg bw/day, based on reduced maternal weight gain and hepatotoxicity at higher doses.[2] The NOAEL for offspring toxicity was also 20 mg/kg bw/day, with decreased numbers of live pups observed at 80 mg/kg bw/day.[2] Developmental toxicity studies in rats indicated a developmental NOAEL of 40 mg/kg bw/day, with increased resorptions and decreased fetal body weight at 80 mg/kg bw/day.[9] In rabbits, the developmental toxicity NOAEL was established at 5 mg/kg bw/day.[2]

Experimental Protocols

Chronic Oral Toxicity Study in Rats (28-Day)

This protocol is a generalized representation based on methodologies described in the literature.[6]

-

Test Animals: Young adult female Wistar rats (Crl:WI) are used. Female rats were chosen based on previous studies showing a higher sensitivity to this compound-induced liver weight increase.[6]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week, during which they are weighed and monitored for health.[6]

-

Housing: Rats are maintained under conventional laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 15%).[6]

-

Dosing: The test substance, this compound, is suspended in a 0.5% aqueous solution of carboxymethyl-cellulose.[6] The formulation is administered daily via oral gavage for 28 consecutive days.[6] A control group receives the vehicle only.[6] Multiple dose groups are established, ranging from a toxicological reference value to a dose expected to produce clear effects.[6]

-

Observations and Endpoints:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights (especially liver) are recorded.[6]

-

Histopathology: Tissues, particularly the liver, are collected, preserved in formalin, and processed for microscopic examination to identify cellular changes like hypertrophy and degeneration.[6][7]

-

Transcriptomics: For mechanistic insights, liver tissue may be subjected to RNA sequencing to analyze changes in gene expression profiles.[6]

-

Mechanism of Action and Signaling Pathways

The primary mode of action for this compound's fungicidal activity is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] In mammals, this enzyme is involved in the conversion of lanosterol to cholesterol precursors.[5]

The hepatotoxicity observed in mammalian models is a significant aspect of this compound's toxicological profile.[7][8] Chronic exposure in mice has been shown to induce oxidative stress and disrupt bile acid metabolism.[8] Transcriptome analysis of liver tissue from exposed mice revealed significant alterations in pathways related to drug metabolism, RNA transport, and bile secretion.[8] Furthermore, studies in rats suggest that this compound can induce liver effects through a phenobarbital-like mode of action, which involves the activation of nuclear receptors like the Constitutive Androstane Receptor (CAR), leading to the induction of cytochrome P450 enzymes, hepatocellular hypertrophy, and, at high doses, potential tumor formation in rodents.[2] This rodent-specific mode of action is considered to have low relevance to humans.[2]

Conclusion

This compound exhibits moderate acute oral toxicity in mammalian models. Chronic exposure primarily targets the liver, with effects including increased organ weight, hepatocellular hypertrophy, and biochemical alterations.[6][7][8] The mechanism of hepatotoxicity appears to involve the induction of metabolic enzymes via nuclear receptor activation and the generation of oxidative stress.[2][8] While this compound has shown reproductive and developmental effects at high doses, clear NOAELs have been established. The available data, derived from a range of studies in different mammalian species, provide a robust basis for the risk assessment of this compound.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. apps.who.int [apps.who.int]

- 3. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 4. This compound [inchem.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Transcriptomics analysis of hepatotoxicity induced by the pesticides this compound, thiacloprid and clothianidin alone or in binary mixtures in a 28-day study in female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chronic exposure of mice to low doses of this compound induces hepatotoxicity at the physiological, biochemical, and transcriptomic levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Environmental Fate and Persistence of Imazalil: A Technical Guide

Imazalil is a systemic imidazole fungicide widely utilized for the post-harvest treatment of fruits and vegetables and for seed treatment. Its primary mode of action is the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.[1][2] Understanding the environmental fate and persistence of this compound is critical for assessing its potential ecological impact. This guide provides a detailed technical overview of its behavior in soil and aquatic environments, degradation pathways, and bioaccumulation potential, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is a slightly yellow to brown solidified oil.[3] Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole | [1] |

| CAS Number | 35554-44-0 | [3] |

| Molecular Weight | 297.18 g/mol | [3] |

| Water Solubility | 1400 mg/L at 20°C | [3] |

| Vapor Pressure | 0.0093 mPa at 25°C | [3] |

| Octanol-Water Partition Coefficient (Log Kow) | 3.82 | [3] |

| Dissociation Constant (pKa) | 6.53 (weak base) | [4] |

Environmental Fate and Persistence

This compound's persistence in the environment is moderate to high, varying significantly with the environmental compartment and prevailing conditions. It is relatively immobile in soil and degrades primarily through microbial action and photolysis.

Fate in Soil

Degradation and Persistence: this compound is considered to be highly persistent in the soil.[3] Its degradation in soil occurs primarily through microbial metabolism under both aerobic and anaerobic conditions, although the rate is generally slow.[5] The field half-life (DT50) is reported to range from 120 to 190 days, with a representative value estimated at 150 days for most soils.[3] However, other studies have reported a wider range of half-lives, from as short as 14 days to over 100 days, depending on soil type, microbial activity, and temperature.[6][7] One study noted DT50 values ranging from 28 to 113 days under field conditions.[1] The primary degradation pathway in soil involves the hydroxylation of the alkyl chain, forming the alcohol metabolite R014821, also known as this compound-M.[1][8]

| Parameter | Value (days) | Condition | Source |

| Soil Field DT50 | 120 - 190 | Field | [3] |

| Soil Field DT50 | 28 - 113 | Field | [1] |

| Soil Lab DT50 | 166 | Loam Soil, Aerobic | [4] |

| Soil Lab DT50 | 14.15 - 20.81 | Various Soils | [6] |

| Soil Lab DT50 | 11 - 30.5 | Various Conditions (UV, sunlight, dark) | [7] |

| Soil DT50 (Half-life) | 4 - 5 months | Not specified | [9] |

Mobility and Adsorption: this compound exhibits low to slight mobility in soil.[4] It binds strongly to soil particles, which limits its potential for leaching into groundwater.[3] The soil organic carbon-water partitioning coefficient (Koc) values have been measured in the range of 2,081 to 6,918 mL/g, classifying it as having slight to no mobility.[4] An adsorption coefficient (Koc) of 4000 is also reported.[3] This strong adsorption is a key factor in its retention in the upper soil layers.[3]

| Parameter | Value (mL/g or L/kg) | Mobility Class | Source |

| Adsorption Coefficient (Koc) | 4000 | Low/Slight | [3] |

| Adsorption Coefficient (Koc) | 2081 - 6918 | Slight to Immobile | [4] |

Fate in Aquatic Systems

Hydrolysis and Photolysis: this compound is very stable to hydrolysis in aqueous solutions at environmentally relevant pH levels (pH 5, 7, and 9), with a half-life greater than 30 days.[2][4] However, it is susceptible to degradation by photolysis in water. The aqueous photolysis half-life (DT50) is approximately 11-12 days under continuous irradiation simulating sunlight.[1] Another study reported a photodegradation half-life of 36 hours in an aqueous solution.[4] This indicates that sunlight plays a significant role in its dissipation in surface waters. Several photodegradation products have been identified, with four major ones being R044177, R044179, R055609, and R018238.[1]

| Parameter | Value (days) | Condition | Source |

| Hydrolysis DT50 | Stable (>30) | pH 5, 7, 9 | [4] |

| Aqueous Photolysis DT50 | 11 - 12 | Continuous Irradiation | [1] |

| Aqueous Photolysis DT50 | 1.5 (36 hours) | Aqueous Solution | [4] |

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log Kow) and bioconcentration factor (BCF). A high Log Kow suggests a tendency to partition into fatty tissues.

| Parameter | Value | Interpretation | Source |

| Log Kow | 3.82 | High potential for bioaccumulation | [3] |

| Bioconcentration Factor (BCF) | 170 (estimated) | High potential for bioconcentration | [4] |

This compound's Log Kow of 3.82 indicates a significant potential for bioaccumulation.[3] An estimated BCF of 170 further suggests that the potential for bioconcentration in aquatic organisms is high.[4] However, studies in rats have shown that this compound is rapidly absorbed, metabolized, and excreted, with no significant accumulation in fatty tissues observed.[3][9]

Key Degradation Pathways

The degradation of this compound in the environment proceeds through several transformation products. The primary metabolite in soil is R014821 (α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol), formed via O-dealkylation.[1][9] In aquatic systems, photolysis leads to a different set of degradates.

Caption: Environmental degradation pathways of this compound in soil and water.

Experimental Protocols

Standardized guidelines, such as those from the OECD and the U.S. EPA (e.g., OPPTS 835 series), are followed to study the environmental fate of pesticides.[10][11]

Aerobic Soil Metabolism Study (Adapted from OPPTS 835.4100)

This protocol is designed to determine the rate and pathway of aerobic degradation of a test substance in soil.

-

Soil Selection and Preparation:

-

Select at least three different soil types with varying textures, organic matter content, and pH.

-

Sieve fresh soil samples (e.g., through a 2 mm mesh) and adjust the moisture content to 40-60% of maximum water holding capacity.

-

Pre-incubate the soils in the dark at a constant temperature (e.g., 20-25°C) for one to two weeks to allow microbial populations to stabilize.

-

-

Test Substance Application:

-

Use a radiolabeled (typically 14C) test substance to facilitate tracking of the parent compound and its metabolites.

-

Apply the test substance to the soil samples at a rate equivalent to the maximum recommended field application rate.[10] The application should ensure uniform distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark in flow-through metabolism flasks at a constant temperature (e.g., 20 ± 2°C) for up to 120 days or until a significant portion of the substance has degraded.

-

Maintain aerobic conditions by passing a continuous stream of humidified, CO2-free air over the soil.

-

Trap volatile organic compounds and 14CO2 using appropriate trapping solutions (e.g., polyurethane foam for organics, ethanolamine/NaOH for CO2).

-

-

Sampling and Analysis:

-

Collect triplicate soil samples at periodic intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract residues from the soil using an appropriate solvent or series of solvents (e.g., acetonitrile, ethyl acetate).[1]

-

Quantify the radioactivity in the extracts, trapping solutions, and unextracted soil residues (via combustion analysis) using Liquid Scintillation Counting (LSC).

-

Identify and quantify the parent compound and major transformation products in the extracts using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, followed by confirmation with Mass Spectrometry (MS).[1][12][13]

-

-

Data Analysis:

-

Calculate the dissipation half-lives (DT50) and degradation half-lives (DegT50) for the parent substance using appropriate kinetic models (e.g., first-order kinetics).

-

Construct a degradation pathway and a mass balance to account for the distribution of radioactivity over time.

-

Analytical Methods for Residue Analysis

The determination of this compound and its metabolites in environmental samples typically involves solvent extraction, a clean-up step, and instrumental analysis.

-

Extraction: Solvents like ethyl acetate, acetonitrile, or heptane:isoamyl alcohol are commonly used.[1][13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also utilized for multi-residue analysis in various matrices.[1]

-

Clean-up: Liquid-liquid partitioning or solid-phase extraction (SPE) is employed to remove interfering matrix components.[1][13]

-

Analysis: Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques, offering high sensitivity and selectivity.[1][12] Typical limits of quantification (LOQ) are around 0.01 mg/kg.[1]

Caption: Experimental workflow for an aerobic soil metabolism study.

References

- 1. fao.org [fao.org]

- 2. This compound (Ref: R 023979) [sitem.herts.ac.uk]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. This compound | C14H14Cl2N2O | CID 37175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on degradation of this compound enantiomers in soil using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. lawdata.com.tw [lawdata.com.tw]

Imazalil effects on non-target soil microorganisms

An In-depth Technical Guide on the Effects of Imazalil on Non-target Soil Microorganisms

Introduction to this compound

This compound is a systemic imidazole fungicide widely utilized in agriculture, primarily as a post-harvest treatment for fruits and vegetables to control fungal diseases during storage and transport.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, which disrupts membrane permeability and ultimately leads to cell death.[2]

1.1 Chemical Properties and Environmental Fate

This compound is characterized by high environmental persistence.[1] It is moderately persistent in soil under field conditions, with reported dissipation half-life (DT50) values ranging from 28 to 113 days.[3] The primary degradation pathway in soil is through the hydroxylation of its alkyl chain.[3] While stable to hydrolysis, it undergoes photolysis in aquatic environments.[3] Due to its persistence, the long-term application of this compound can lead to its accumulation in soils, posing potential risks to the soil ecosystem.[1][4]

Impact on Soil Microbial Community Structure and Diversity

The application of this compound has been shown to cause significant disturbances to the soil microbial ecosystem. These effects are not limited to the target fungal pathogens but extend to a broad range of non-target bacteria, fungi, and other microorganisms.

2.1 Effects on Soil Bacteria

Research indicates that this compound alters the soil bacterial community composition and leads to a decrease in overall bacterial diversity.[4] It also inhibits the functional diversity of the soil microbial community.[1][4] While causing a general decline in diversity, this compound exposure can also strengthen interactions among the remaining soil bacterial communities, although this may lead to a simplification of the functional diversity of the co-occurrence network at high concentrations.[1][4] Some studies have identified specific bacterial genera that are potentially involved in the degradation of this compound, such as Kaistobacter and Lysobacter.[1][4] In contrast, the presence of earthworms has been observed to decrease the abundance of other potential degraders like Methylibium while promoting Aeromonas and Kaistobacter, which may assist in degrading the more toxic S-enantiomer of this compound.[5]

2.2 Effects on Soil Fungi

As a fungicide, this compound has a direct and often negative impact on soil fungal populations. Studies have shown that soil fungi exhibit a greater impact on the degradation of this compound compared to bacteria, in a manner dependent on fungal richness and diversity.[6] The half-life of the (+)-imazalil enantiomer has been found to be significantly negatively correlated with the richness and diversity of the fungal community.[6] A global meta-analysis of fungicide effects confirmed that fungicides significantly reduce fungal abundance, with the reduction increasing with concentration.[7] For instance, at concentrations greater than five times the recommended rate, fungal numbers can decrease by over 33%.[7]

Table 1: Quantitative Effects of this compound and Other Fungicides on Soil Microbial Populations and Diversity

| Parameter | Fungicide(s) | Concentration | Effect | Source(s) |

| Bacterial Diversity | This compound | Not specified | Decreased | [1][4] |

| Microbial Functional Diversity | This compound | Not specified | Inhibited | [1][4] |

| Fungal Population | This compound | Not specified | Richness & diversity negatively correlated with half-life | [6] |

| Fungal Population | General Fungicides | 1-5x recommended rate | 19.91% decrease in abundance | [7] |

| Fungal Population | General Fungicides | >5x recommended rate | 33.81% decrease in abundance | [7] |

| Actinomycetes Population | General Fungicides | Not specified | Significantly reduced | [7] |

| Microbial Diversity (Shannon) | General Fungicides | Not specified | Significantly reduced | [7] |

| Microbial Biomass Carbon | Imazamox | 0.1 kg/ha | Initial reduction, followed by recovery | [8] |

| Fungi/Bacteria Ratio | Imazethapyr | 1 and 10 mg/kg | Decreased | [9] |

Effects on Key Soil Biochemical Processes

The alterations in microbial community structure induced by this compound translate into significant impacts on essential soil functions, particularly nutrient cycling and enzymatic activities.

3.1 Nitrogen Cycle

This compound markedly disturbs soil nitrogen cycling.[1][4] It has been shown to seriously inhibit critical processes such as nitrogen fixation and nitrification.[1][4] The inhibition of nitrification, the process of converting ammonia to nitrate, can lead to an accumulation of ammonium ions in the soil.[10] This disruption can affect nutrient availability for plants and potentially lead to other environmental issues. Some fungicides have also been observed to decrease denitrification processes.[11]

3.2 Soil Enzyme Activities

Soil enzymes are crucial for the decomposition of organic matter and nutrient cycling. Fungicides, in general, have been shown to have a significant negative effect on the activities of several key soil enzymes. A meta-analysis revealed that fungicide application significantly reduces the activities of alkaline phosphatase, neutral phosphatase, acid phosphatase, dehydrogenase, and urease.[7][12] Specifically, alkaline phosphatase and urease activities were found to decrease by 15.43% and 7.76%, respectively.[7] The inhibition of dehydrogenase, an indicator of overall microbial activity, is a common effect observed in over 60% of studies on pesticide impacts.[12]

Table 2: Quantitative Effects of this compound and Other Fungicides on Soil Functions

| Process/Enzyme | Fungicide(s) | Concentration | Effect | Source(s) |

| Nitrogen Fixation | This compound | Not specified | Seriously inhibited | [1][4] |

| Nitrification | This compound | Not specified | Seriously inhibited | [1][4] |

| Nitrification | General Fungicides | Not specified | Inhibited | [10] |

| Denitrification | Chlorothalonil | Field rate | No effect | [13] |

| Dehydrogenase Activity | General Fungicides | Not specified | Significant reduction | [14] |

| Alkaline Phosphatase Activity | General Fungicides | Not specified | 15.43% decrease | [7] |

| Urease Activity | General Fungicides | Not specified | 7.76% decrease | [7] |

| Catalase Activity | General Fungicides | Not specified | 7.13% decrease (after 56 days) | [7] |

Experimental Protocols for Assessing this compound's Ecotoxicology

To evaluate the effects of this compound on non-target soil microorganisms, standardized laboratory and field protocols are essential. A typical approach involves a soil microcosm study coupled with molecular and biochemical analyses.

4.1 Protocol 1: Soil Microcosm Incubation Study

This protocol outlines a laboratory-based experiment to assess the impact of this compound under controlled conditions.

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm depth) from a field with no recent history of fungicide application.

-

Sieve the soil (<2 mm) to remove stones and plant debris and homogenize it.

-

Characterize the soil for key physicochemical properties: pH, organic carbon content, texture (sand, silt, clay), and total nitrogen.

-

-

Experimental Setup:

-

Prepare microcosms using glass jars or plastic containers, each containing a fixed amount of soil (e.g., 200 g dry weight equivalent).

-

Adjust soil moisture to a specific percentage of water-holding capacity (e.g., 60% WHC).

-

Pre-incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for one week to stabilize microbial activity.

-

-

This compound Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetone) and then dilute with water.

-

Apply this compound to the soil at different concentrations, typically based on the recommended field rate (FR), and multiples thereof (e.g., 1x, 10x, 100x FR).

-

Include a control group treated only with the solvent-water mixture.

-

Ensure each treatment has multiple replicates (e.g., 3-5).

-

-

Incubation and Sampling:

-

Incubate the microcosms in the dark at a constant temperature. Aeration should be allowed by using perforated lids.

-

Collect soil samples destructively at various time points (e.g., day 1, 7, 14, 30, 60, and 90) for analysis.

-

References

- 1. researchgate.net [researchgate.net]

- 2. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 3. fao.org [fao.org]

- 4. Deciphering the degradation characteristics of the fungicides this compound and penflufen and their effects on soil bacterial community composition, assembly, and functional profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of imazethapyr on the microbial community structure in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. vigyanvarta.in [vigyanvarta.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Genotoxicity and mutagenicity studies of Imazalil

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Imazalil

Introduction

This compound (synonym: enilconazole) is an imidazole fungicide widely used in agriculture to control a broad spectrum of fungi on fruits, vegetables, and ornamental plants, primarily through the inhibition of sterol biosynthesis.[1] Its extensive use, particularly in post-harvest treatments, has led to scrutiny regarding its potential health risks to consumers.[2][3] The United States Environmental Protection Agency (EPA) has classified this compound as a probable carcinogen.[2][3] This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows for key assays. The evidence presents a mixed profile, with earlier studies often concluding a lack of genotoxic potential, while more recent investigations report positive findings for DNA damage and chromosomal aberrations.

Data Presentation: Summary of Genotoxicity and Mutagenicity Assays

The genotoxic potential of this compound has been evaluated in a wide range of in vitro and in vivo assays. The results are summarized below.

Table 1: In Vitro Genotoxicity Studies of this compound

| End-point | Test System | Concentration/Dose | Purity (%) | Results | Reference |

| Reverse Mutation | S. typhimurium TA98, TA100, TA1535, TA1538, TA97 | 5–500 µ g/plate | 98.7 | Negative | [4] |

| Reverse Mutation | S. typhimurium | Two dosages | Not Specified | Positive (direct base-pair and indirect frameshift mutation) | [3] |

| Chromosomal Aberration | Human Lymphocytes | Not Specified | 98.7 | Negative | [4] |

| Chromosomal Aberration | Human Lymphocytes | Up to 672 µM | Not Specified | Positive (Dose-dependent increase) | [5][6] |

| Micronucleus Formation | Human Lymphocytes | Up to 672 µM | Not Specified | Positive (Dose-dependent increase) | [5][6] |

| DNA Damage (Comet Assay) | Human Lymphocytes | 6.8–136 µ g/plate | Not Specified | Positive (Dose-dependent increase in DNA lesions) | [2] |

| DNA Damage (Comet Assay) | Allium cepa (Onion root) | 0.5, 1, and 2 µg/mL | Not Specified | Positive (Statistically significant increase in DNA damage) | [7] |

Table 2: In Vivo Genotoxicity Studies of this compound

| End-point | Test System | Concentration/Dose | Purity (%) | Results | Reference |

| Micronucleus Test | Mouse | Not Specified | 98.7 | Negative | [4] |

| Dominant Lethal Test | Mouse | Not Specified | Not Specified | Negative | [8][9] |

| DNA Damage (Comet Assay) | Drosophila melanogaster | 1 and 4.5 mM | Not Specified | Positive (Statistically significant increase in DNA damage) | [10] |

| Somatic Mutation and Recombination (SMART) | Drosophila melanogaster | 0.25, 1, and 4.5 mM | Not Specified | Negative (Not statistically significant) | [10][11] |

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the interpretation and replication of study results.

Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the potential of this compound to induce gene mutations (frameshift or base-pair substitutions) in bacterial strains.

-

Test System: Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1538, which are specifically designed to detect different types of mutations.

-

Methodology:

-

Metabolic Activation: The assay is conducted both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This simulates mammalian metabolism.

-

Exposure: this compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations (e.g., 5 to 500 µ g/plate ) to a mixture containing the tester bacterial strain and, if required, the S9 mix.[4]

-

Plating: The mixture is combined with molten top agar and poured onto a minimal glucose agar plate. The minimal medium lacks histidine, an essential amino acid for these bacterial strains, preventing their growth.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) at the histidine operon can synthesize their own histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

-

In Vitro Chromosome Aberration Assay

-

Objective: To determine if this compound can induce structural chromosomal damage in cultured mammalian cells.

-

Test System: Cultured human peripheral blood lymphocytes.[5]

-

Methodology:

-

Cell Culture: Whole blood cultures are established from healthy, non-smoking donors. Lymphocytes are stimulated to divide using a mitogen like phytohemagglutinin (PHA).

-

Treatment: this compound is added to the cultures at various concentrations (e.g., up to 672 µM) for a specified duration, typically covering one and a half cell cycles.[5] The assay is performed with and without S9 metabolic activation.

-

Metaphase Arrest: A spindle inhibitor, such as colchicine or colcemid, is added to the cultures for the final 2-3 hours of incubation. This arrests cells in the metaphase stage of mitosis when chromosomes are most condensed and visible.

-